ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate
Description
Ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate is a pyrazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- Ethyl carbamate at position 5, enhancing solubility and serving as a prodrug moiety.
- 4-Oxo group at position 4, contributing to hydrogen-bonding interactions.
While direct synthesis data for this compound are unavailable in the provided evidence, analogs from the pyrazolo-pyrimidine family (e.g., pyrazolo[3,4-d]pyrimidin-4-ones and pyrazolo[1,5-a]pyrimidines) highlight shared synthetic pathways involving Suzuki-Miyaura coupling, palladium catalysis, and carbamate protection strategies .
Properties
IUPAC Name |
ethyl N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-5-20-11(19)15-16-7-13-9-8(10(16)18)6-14-17(9)12(2,3)4/h6-7H,5H2,1-4H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSESQWYYIIPVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]Pyrimidine Derivatives
a. 6-tert-Butyl-1-(4-Fluoro-2-Hydroxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-one ()
- Structural Differences : tert-Butyl at position 6 (vs. position 1 in the target compound) and a 4-fluoro-2-hydroxyphenyl substituent.
- Properties : The hydroxyl group increases polarity, while fluorine enhances lipophilicity. Melting points (MPs) for similar compounds range from 163–196°C, suggesting crystallinity influenced by substituents .
- Synthesis : Prepared via regioselective substitution, contrasting with the target compound’s likely carbamate installation at position 5 .
b. Tert-Butyl(5-(4-Amino-1-(Chromen-2-yl)Ethyl)-Pyrazolo[3,4-d]Pyrimidin-3-yl)Furan-2-yl)Methylcarbamate ()
Pyrazolo[1,5-a]Pyrimidine Isosteres
a. tert-Butyl 5-(4'-Carbamoylbiphenyl-4-yl)-3-Ethylpyrazolo[1,5-a]Pyrimidin-7-yl(Pyridin-3-ylmethyl)Carbamate ()
- Structural Differences : Pyrazolo[1,5-a]pyrimidine core (vs. pyrazolo[3,4-d]pyrimidine) with biphenyl and pyridinylmethyl groups.
- Properties : MPs = 195.6–196°C; HRMS [M+H]+ = 565.2563. The biphenyl moiety enhances planarity for kinase inhibition, while carbamates improve solubility .
- Synthesis : Relies on PdCl₂·dppf-catalyzed cross-coupling (yields: 34–94%), demonstrating substituent-dependent efficiency .
Heterocyclic Variants
a. Pyrimido[4,5-d]Pyrimidin-4(1H)-ones ()
- Structural Differences : Larger pyrimido-pyrimidine core with imidazo[1,2-a] substituents.
- Properties : HPLC purity >97.8%; HRMS confirms stability. Broader π-systems may increase DNA affinity but reduce solubility .
b. Pyrrolo[2,3-b]Pyridine Derivatives ()
Data Table: Key Properties of Analogous Compounds
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